Amoxicillin-13C2,15N (Mixture of Diastereomers)
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Description
Amoxicillin is a widely utilized beta-lactam antimicrobial drug. It is an aminopenicillin created by adding an extra amino group to penicillin to battle antibiotic resistance123. It is used to treat bacterial infections in many different parts of the body1.
Synthesis Analysis
The demonstrated batch enzymatic synthesis of amoxicillin is composed of a desired synthesis and two undesired hydrolysis reactions of the main substrate (6-aminopenicillanic acid (6-APA)) and amoxicillin4. Enzymatic synthesis of amoxicillin via a one-pot enzymatic hydrolysis and condensation cascade process starting from PGK was studied5.
Molecular Structure Analysis
Amoxicillin-13C2,15N (Mixture of Diastereomers) has a molecular formula of 13C2 C14 H19 15N N2 O5 S and a molecular weight of 368.3836.
Chemical Reactions Analysis
The use of 15N labeling followed by an analysis of 13C–15N (JCN) and 1H–15N (JHN) coupling constants in solution can be used as a tool to study the structural aspects and pathways of chemical transformations7. Standard amoxicillin solutions with concentrations of 0, 1, 2, 4, 8, 16, and 32 mg/mL were used to obtain color scales for colorimetric testing8.
Physical And Chemical Properties Analysis
Amoxicillin is a solid and has a solubility of 83.33 mg/mL in DMSO and 2 mg/mL in water10. TG and DSC analysis are widespread approaches in characterization of multicomponent systems such as inclusion compounds in the solid state11.Safety And Hazards
Amoxicillin may cause sensitization by inhalation and skin contact. It may cause allergy or asthma symptoms or breathing difficulties if inhaled12. It is harmful and may cause serious hypersensitivity reactions13.
Future Directions
Amoxicillin is a widely utilized beta-lactam antimicrobial drug approved by the U.S. Food and Drug Administration (FDA) for use in the primary care setting. It is used to treat many different types of infection caused by bacteria1415. The effectiveness of amoxicillin alone in the treatment of AOM has been studied16.
Please note that this information is based on the latest available data and may not be exhaustive or up-to-date. Always consult with a healthcare professional for accurate information.
properties
IUPAC Name |
(2S,5R,6R)-6-[[2-(15N)azanyl-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9?,10-,11+,14-/m1/s1/i9+1,12+1,17+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQZJLSUYDQPKJ-RNBHMYTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N[13C](=O)[13CH](C3=CC=C(C=C3)O)[15NH2])C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 46780380 |
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